molecular formula C18H34O2 B3333681 (9E)-(1,2,3,7,8-~13~C_5_)Octadec-9-enoic acid CAS No. 1255644-48-4

(9E)-(1,2,3,7,8-~13~C_5_)Octadec-9-enoic acid

Cat. No. B3333681
CAS RN: 1255644-48-4
M. Wt: 287.42 g/mol
InChI Key: ZQPPMHVWECSIRJ-CLWZAQNKSA-N
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Description

“(9E)-(1,2,3,7,8-~13~C_5_)Octadec-9-enoic acid” is a specific isotopically labeled form of Octadec-9-enoic acid, also known as oleic acid . Oleic acid is a monounsaturated omega-9 fatty acid found in various animal and vegetable sources . It’s an 18-carbon chain fatty acid with one double bond in the cis configuration .


Synthesis Analysis

The synthesis of derivatives of octadec-9-enoic acid has been reported in the literature . The process involves the preparation of amide derivatives via nucleophilic acyl substitution reactions . These compounds have shown good inhibition efficiency in acidic solutions . Increasing the temperature in the presence of the inhibitor at higher concentrations (100–1000 μM) was found to increase the inhibition efficiency of the amide’s derivatives .


Molecular Structure Analysis

The molecular structure of Octadec-9-enoic acid consists of an 18-carbon chain with a carboxylic acid group at one end and a methyl group at the other . The ninth carbon from the carboxylic acid end is connected to the tenth carbon by a cis double bond . This configuration is what gives it the name '9-Octadecenoic acid’ .


Physical And Chemical Properties Analysis

The physical and chemical properties of Octadec-9-enoic acid include a molecular weight of 282.4614 g/mol . It has a carboxylic acid group at one end and a methyl group at the other . The ninth carbon from the carboxylic acid end is connected to the tenth carbon by a cis double bond .

properties

IUPAC Name

(E)-(1,2,3,7,8-13C5)octadec-9-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+/i11+1,12+1,16+1,17+1,18+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPPMHVWECSIRJ-CLWZAQNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/[13CH2][13CH2]CCC[13CH2][13CH2][13C](=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745981
Record name (9E)-(1,2,3,7,8-~13~C_5_)Octadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9E)-(1,2,3,7,8-~13~C_5_)Octadec-9-enoic acid

CAS RN

1255644-48-4
Record name (9E)-(1,2,3,7,8-~13~C_5_)Octadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1255644-48-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9E)-(1,2,3,7,8-~13~C_5_)Octadec-9-enoic acid
Reactant of Route 2
(9E)-(1,2,3,7,8-~13~C_5_)Octadec-9-enoic acid
Reactant of Route 3
(9E)-(1,2,3,7,8-~13~C_5_)Octadec-9-enoic acid
Reactant of Route 4
(9E)-(1,2,3,7,8-~13~C_5_)Octadec-9-enoic acid
Reactant of Route 5
(9E)-(1,2,3,7,8-~13~C_5_)Octadec-9-enoic acid
Reactant of Route 6
(9E)-(1,2,3,7,8-~13~C_5_)Octadec-9-enoic acid

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